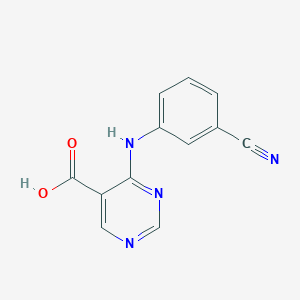

4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid

Description

4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyano group attached to an aniline moiety, which is further connected to a pyrimidine ring with a carboxylic acid group

Properties

IUPAC Name |

4-(3-cyanoanilino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c13-5-8-2-1-3-9(4-8)16-11-10(12(17)18)6-14-7-15-11/h1-4,6-7H,(H,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAYGNAYAOVUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=NC=C2C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid typically involves the reaction of 3-cyanoaniline with a pyrimidine derivative under specific conditions. One common method includes the use of a coupling reaction where 3-cyanoaniline is reacted with a pyrimidine-5-carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of pyrimidine-5-carboxylic acid derivatives with oxidized functional groups.

Reduction: Formation of 4-(3-Aminoanilino)pyrimidine-5-carboxylic acid.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(3-Aminoanilino)pyrimidine-5-carboxylic acid: Similar structure but with an amine group instead of a cyano group.

4-(3-Methoxyanilino)pyrimidine-5-carboxylic acid: Contains a methoxy group instead of a cyano group.

4-(3-Nitroanilino)pyrimidine-5-carboxylic acid: Contains a nitro group instead of a cyano group.

Uniqueness

4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying specific biochemical interactions and developing new therapeutic agents.

Biological Activity

4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H10N4O2

- Molecular Weight : 246.24 g/mol

- IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with various molecular targets. It has been noted for its ability to inhibit specific enzymes and receptors, which can lead to therapeutic effects in various diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes that are critical in metabolic pathways, particularly those involved in cancer and inflammatory processes.

- Receptor Binding : It shows affinity for different receptors, which may modulate signaling pathways related to cell proliferation and apoptosis.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth by inducing apoptosis in malignant cells.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory diseases.

- Antimicrobial Properties : There are indications of activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Research has demonstrated that modifications to the pyrimidine ring and the aniline moiety can significantly affect potency and selectivity.

Table 1: Summary of SAR Findings

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Efficacy : A study investigated the effects of this compound on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction via caspase activation.

- Anti-inflammatory Action : Another research effort focused on the anti-inflammatory properties, where the compound was shown to reduce levels of pro-inflammatory cytokines in cultured macrophages.

- Antimicrobial Testing : A recent study assessed the antimicrobial efficacy against various bacterial strains, indicating a broad spectrum of activity that could be harnessed for therapeutic applications.

Q & A

Methodological Question

- HPLC : C18 column, gradient elution (acetonitrile/0.1% TFA), retention time = 8.2 min.

- Elemental analysis : Acceptable C, H, N deviations ≤0.4%.

- TGA : Confirms thermal stability up to 200°C .

How to design analogs with improved pharmacokinetics?

Advanced Research Question

Strategies include:

- Prodrug formation : Esterification of the carboxylic acid to enhance oral bioavailability.

- Heterocyclic substitution : Replacing pyrimidine with triazolo-pyrimidine reduces CYP450 metabolism .

- Isosteric replacement : Swapping cyano for nitro groups maintains activity while improving solubility .

What crystallographic data are critical for understanding hydrogen bonding?

Methodological Question

Key parameters from single-crystal X-ray diffraction:

- Hydrogen-bond geometry : N–H···O distances = 2.8–3.0 Å.

- Dihedral angles : 15–25° between pyrimidine and anilino planes.

- Packing motifs : π-π stacking (3.4 Å spacing) stabilizes the crystal lattice .

Why do in vitro and in vivo activity profiles differ?

Advanced Research Question

Discrepancies stem from:

- Protein binding : >90% plasma protein binding reduces free drug concentration.

- Metabolism : Cytochrome P450-mediated oxidation generates inactive metabolites (e.g., 5-hydroxy derivatives).

Address via co-administration with CYP inhibitors (e.g., ketoconazole) or structural modifications (e.g., deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.